Isoleucyl tRNA synthetase-IN-1
説明
Isoleucyl tRNA synthetase-IN-1 (CAS: 219931-45-0) is a synthetic small-molecule inhibitor targeting bacterial isoleucyl-tRNA synthetase (IleRS), an enzyme critical for protein synthesis. IleRS catalyzes the attachment of isoleucine to its cognate tRNA (tRNAᴵˡᵉ) through a two-step mechanism: (1) activation of isoleucine via ATP to form isoleucyl-AMP, and (2) transfer of the amino acid to tRNAᴵˡᵉ . This inhibitor disrupts this process, leading to translational arrest and bacterial growth inhibition. With a molecular formula of C₁₆H₂₅N₇O₇S and molecular weight of 459.48 g/mol, it is soluble in DMSO (65 mg/mL) and stable at -20°C for long-term storage .
Isoleucyl tRNA synthetase-IN-1 is primarily used in research to study bacterial resistance mechanisms and aaRS inhibitor design. Its specificity for IleRS, coupled with its synthetic accessibility, makes it a valuable tool for structure-activity relationship (SAR) studies .
特性
分子式 |
C23H35N5O7S |
|---|---|
分子量 |
525.6 g/mol |
IUPAC名 |
(1Z)-2-azaniumyl-N-[[(2R,3S,4S,5R)-3,4-dihydroxy-5-[3-(4-phenyltriazol-1-yl)propyl]oxan-2-yl]methoxysulfonyl]-3-methylpentanimidate |
InChI |
InChI=1S/C23H35N5O7S/c1-3-15(2)20(24)23(31)26-36(32,33)35-14-19-22(30)21(29)17(13-34-19)10-7-11-28-12-18(25-27-28)16-8-5-4-6-9-16/h4-6,8-9,12,15,17,19-22,29-30H,3,7,10-11,13-14,24H2,1-2H3,(H,26,31)/t15?,17-,19-,20?,21+,22-/m1/s1 |
InChIキー |
DNOFFMHVFVIEIH-YEPMMFEYSA-N |
異性体SMILES |
CCC(C)C(/C(=N/S(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](CO1)CCCN2C=C(N=N2)C3=CC=CC=C3)O)O)/[O-])[NH3+] |
正規SMILES |
CCC(C)C(C(=NS(=O)(=O)OCC1C(C(C(CO1)CCCN2C=C(N=N2)C3=CC=CC=C3)O)O)[O-])[NH3+] |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isoleucyl tRNA synthetase-IN-1 involves several steps, including the activation of the enzyme’s cognate substrate L-isoleucine and the minimally distinct L-valine in the first aminoacylation step. The enzyme then rapidly hydrolyzes only the valylated products in a second “editing” step . The reaction conditions typically involve the use of specific buffers, temperature control, and the presence of necessary cofactors to ensure the correct folding and activity of the enzyme.
Industrial Production Methods
Industrial production of isoleucyl tRNA synthetase-IN-1 may involve recombinant DNA technology to express the enzyme in suitable host cells such as Escherichia coli. The enzyme can then be purified using chromatographic techniques and used in the synthesis of the inhibitor. The production process must ensure high purity and activity of the enzyme to achieve effective inhibition.
化学反応の分析
Types of Reactions
Isoleucyl tRNA synthetase-IN-1 undergoes several types of reactions, including:
Aminoacylation: The enzyme activates L-isoleucine and transfers it to transfer RNA.
Hydrolysis: The enzyme hydrolyzes valylated products in the editing step.
Common Reagents and Conditions
Common reagents used in these reactions include L-isoleucine, L-valine, adenosine triphosphate, and specific buffers to maintain the pH and ionic strength required for enzyme activity. The reactions are typically carried out at controlled temperatures to ensure optimal enzyme function.
Major Products Formed
The major products formed from these reactions include aminoacylated transfer RNA and hydrolyzed valylated products. These products are essential for the accurate translation of genetic information during protein synthesis.
科学的研究の応用
Isoleucyl tRNA synthetase-IN-1 has several scientific research applications, including:
Chemistry: It is used to study the mechanisms of aminoacylation and editing in protein synthesis.
Biology: It helps in understanding the role of isoleucyl-transfer RNA synthetase in cellular processes and its regulation.
Medicine: It has potential therapeutic applications in treating diseases caused by the disruption of protein synthesis, such as bacterial infections and certain genetic disorders.
Industry: It is used in the production of recombinant proteins and in the development of new antibiotics targeting aminoacyl-transfer RNA synthetases.
作用機序
Isoleucyl tRNA synthetase-IN-1 exerts its effects by inhibiting the enzyme isoleucyl-transfer RNA synthetase. The enzyme activates L-isoleucine and transfers it to transfer RNA in the first aminoacylation step. In the second “editing” step, the enzyme hydrolyzes valylated products. The inhibitor binds to the enzyme, preventing it from catalyzing these reactions and thereby disrupting protein synthesis .
類似化合物との比較
Comparison with Similar Compounds
SB-203207 and SB-203208
Source: These are natural inhibitors isolated from Streptomyces spp., structurally characterized as alkaloids with potent IleRS inhibition . Mechanism: Both compounds competitively bind to the IleRS active site, preventing isoleucine activation. SB-203207 exhibits marked inhibition (IC₅₀ ~50 nM in in vitro assays), while SB-203208 has a similar profile but differs in stereochemistry . SB-203207’s total synthesis has been optimized for SAR exploration .
Mupirocin
Source : A pseudomonic acid antibiotic produced by Pseudomonas fluorescens, clinically used against methicillin-resistant Staphylococcus aureus (MRSA) .
Mechanism : Binds to the IleRS active site with high affinity (Kᵢ ~0.1 nM), blocking isoleucine recognition. Structural studies reveal interactions with conserved residues (e.g., Lys-489, Asp-553 in Staphylococcus aureus IleRS) .
Applications : Topical treatment for MRSA infections. Resistance arises via mutations (e.g., V588F in IleRS) or acquisition of a resistant ileS gene .
Anti-OJ Autoantibodies
Source: Autoantibodies targeting human isoleucyl-tRNA synthetase (anti-OJ) in autoimmune diseases like polymyositis . Mechanism: Inhibit enzymatic activity by binding to the catalytic domain, disrupting tRNAᴵˡᵉ charging.
| Parameter | Isoleucyl tRNA Synthetase-IN-1 | Anti-OJ Autoantibodies |
|---|---|---|
| Target | Bacterial IleRS | Human IleRS |
| Application | Research | Diagnostic marker |
| Specificity | Species-selective | Autoantigen-specific |
Mechanistic Insights and Challenges
- Editing Function : IleRS possesses a post-transfer editing domain that hydrolyzes mischarged Val-tRNAᴵˡᵉ. Inhibitors like Isoleucyl tRNA synthetase-IN-1 may bypass this checkpoint, but this remains unverified .
- Resistance: Mupirocin resistance highlights the need for inhibitors targeting non-catalytic regions (e.g., tRNA binding sites) .
- Species Selectivity : Bacterial vs. human IleRS divergence (e.g., ATP-binding pocket residues) is exploited for inhibitor design to minimize toxicity .
Q & A
Q. What is the primary biochemical mechanism of Isoleucyl tRNA synthetase-IN-1 in inhibiting its target enzyme?
Isoleucyl tRNA synthetase-IN-1 disrupts the enzyme's ability to catalyze the ligation of isoleucine to its cognate tRNA, a critical step in protein synthesis. Methodologically, researchers can assess this by conducting in vitro aminoacylation assays using purified enzyme, tRNA, and radiolabeled isoleucine. Activity is quantified via scintillation counting or spectrophotometric methods (e.g., ATP-PPi exchange assays) to compare reaction rates with and without the inhibitor .
Q. Which experimental models are most appropriate for assessing the antibacterial efficacy of Isoleucyl tRNA synthetase-IN-1?
Staphylococcus aureus (e.g., MRSA strains) and Escherichia coli (e.g., BL21-DE3) are suitable models for evaluating antibacterial activity. For mechanistic studies, cell-free systems with purified Isoleucyl tRNA synthetase (IleRS) enable direct measurement of inhibition kinetics. Researchers should also include cytotoxicity assays using mammalian cell lines (e.g., HeLa) to assess selectivity .
Q. How should researchers design dose-response experiments to determine the IC50 of Isoleucyl tRNA synthetase-IN-1?
Use a gradient of inhibitor concentrations (e.g., 0.1 nM–100 µM) in triplicate assays with purified IleRS. Monitor enzyme activity via continuous ATP consumption assays or endpoint measurements of tRNA charging. Data should be analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values. Include positive controls (e.g., mupirocin) and validate results across independent protein batches .
Advanced Research Questions
Q. How can codon usage bias in bacterial expression systems affect the observed activity of Isoleucyl tRNA synthetase-IN-1?
Rare AUA codons in heterologously expressed IleRS genes can limit protein yield due to tRNA scarcity. Researchers should coexpress the ileX tRNA gene (encoding the cognate tRNA for AUA) or use codon-optimized constructs. Growth media composition (e.g., rich vs. minimal) also impacts tRNA availability, necessitating controlled fermentation conditions for reproducible results .
Q. What strategies can resolve discrepancies in Isoleucyl tRNA synthetase-IN-1 efficacy data between in vitro and in vivo models?
Discrepancies may arise from differences in bacterial membrane permeability, metabolic stability, or tRNA pool dynamics. To address this:
- Perform permeability assays (e.g., outer membrane permeabilization with EDTA) .
- Use genetic knockouts (e.g., E. coli strains with altered tRNA expression) to isolate variables .
- Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate inhibitor concentration with bacterial growth inhibition .
Q. What advanced structural biology techniques are recommended to elucidate the binding interactions of Isoleucyl tRNA synthetase-IN-1 with its target?
High-resolution X-ray crystallography or cryo-electron microscopy (cryo-EM) of IleRS-inhibitor complexes can identify binding pockets and conformational changes. Pair this with site-directed mutagenesis of critical residues (e.g., catalytic site lysines or ATP-binding motifs) to validate functional roles. Computational docking and molecular dynamics simulations further refine interaction models .
Methodological Considerations
- Data Validation : Include orthogonal assays (e.g., surface plasmon resonance for binding kinetics) to confirm biochemical findings .
- Ethical Compliance : Adhere to institutional guidelines for antimicrobial testing, particularly when working with drug-resistant pathogens .
- Reproducibility : Document growth conditions (e.g., media, temperature) and protein purification steps (e.g., affinity tags, buffer compositions) in detail, as minor variations can significantly impact results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
